molecular formula C15H14N2O4S B12802837 6,9-Dimethyl-7-methylsulfonyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one CAS No. 140413-36-1

6,9-Dimethyl-7-methylsulfonyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one

Cat. No.: B12802837
CAS No.: 140413-36-1
M. Wt: 318.3 g/mol
InChI Key: PFMAHKVRYQKRBY-UHFFFAOYSA-N
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Description

6,9-Dimethyl-7-methylsulfonyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one is a synthetic organic compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, characterized by the presence of a pyrido-benzoxazepine core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,9-Dimethyl-7-methylsulfonyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one typically involves multi-step organic reactions. The starting materials often include substituted pyridines and benzoxazepines, which undergo various chemical transformations such as alkylation, sulfonation, and cyclization. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6,9-Dimethyl-7-methylsulfonyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups like halogens, alkyl groups, or hydroxyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a therapeutic agent.

    Medicine: Exploring its use in drug development for treating various diseases.

Mechanism of Action

The mechanism of action of 6,9-Dimethyl-7-methylsulfonyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6,9-Dimethyl-7-methylsulfonyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one include other benzoxazepines and pyrido-benzoxazepines with different substituents. Examples include:

  • 6,9-Dimethyl-7-methylsulfonyl-benzoxazepin-5(6H)-one
  • 6,9-Dimethyl-7-methylsulfonyl-pyrido(2,3-b)benzoxazepin-5(6H)-one

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both methyl and methylsulfonyl groups. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

140413-36-1

Molecular Formula

C15H14N2O4S

Molecular Weight

318.3 g/mol

IUPAC Name

6,9-dimethyl-7-methylsulfonylpyrido[2,3-b][1,5]benzoxazepin-5-one

InChI

InChI=1S/C15H14N2O4S/c1-9-7-11-13(12(8-9)22(3,19)20)17(2)15(18)10-5-4-6-16-14(10)21-11/h4-8H,1-3H3

InChI Key

PFMAHKVRYQKRBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)S(=O)(=O)C)N(C(=O)C3=C(O2)N=CC=C3)C

Origin of Product

United States

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